2,2'-Bipyridine-5,5'-dicarbonitrile

説明

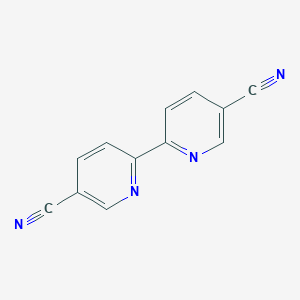

2,2'-Bipyridine-5,5'-dicarbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C12H6N4 and its molecular weight is 206.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2,2'-Bipyridine-5,5'-dicarbonitrile is an organic compound with significant biological activity, particularly in the context of metal coordination complexes. This compound is a derivative of bipyridine and has been investigated for its potential applications in medicinal chemistry and biochemistry. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by two pyridine rings connected at the 2 and 2' positions with cyano groups (-C≡N) at the 5 and 5' positions. Its molecular formula is C12H8N4, and it exhibits unique coordination properties with various metal ions.

The biological activity of this compound primarily stems from its ability to form stable coordination complexes with transition metals. These complexes can exhibit various pharmacological effects, including:

- Antioxidant Activity : The compound has shown potential as a radical scavenger, which can protect cells from oxidative stress.

- Cytotoxicity : Studies have indicated that metal complexes formed with this ligand demonstrate selective cytotoxicity towards cancer cells while sparing normal cells.

- DNA Binding : The compound can intercalate into DNA structures, influencing genetic processes and potentially leading to therapeutic effects against cancer.

Table 1: Summary of Biological Activities

Case Studies

- Antioxidant Properties : A study demonstrated that the ruthenium(II) complex of this compound displayed superior radical scavenging capabilities compared to standard antioxidants like vitamin C. This property was assessed using various assays including DPPH and hydroxyl radical scavenging tests .

- Cytotoxicity Assessment : In vitro cytotoxicity tests were conducted on several human cancer cell lines (HCT-15, HeLa, SKOV3). The results indicated that the ruthenium complexes exhibited significant cytotoxic effects with IC50 values lower than those of conventional chemotherapeutics like cisplatin .

- DNA Interaction Studies : Using fluorescence spectroscopy and viscosity measurements, researchers found that the compound binds to calf thymus DNA via groove binding. This interaction was quantitatively analyzed to determine binding constants and modes .

特性

IUPAC Name |

6-(5-cyanopyridin-2-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N4/c13-5-9-1-3-11(15-7-9)12-4-2-10(6-14)8-16-12/h1-4,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFGASMNBMUOCGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)C2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453445 | |

| Record name | 2,2'-BIPYRIDINE-5,5'-DICARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1802-29-5 | |

| Record name | [2,2′-Bipyridine]-5,5′-dicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1802-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-BIPYRIDINE-5,5'-DICARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Bipyridine-5,5'-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What synthetic approaches are highlighted for obtaining 6,6'-di(1H-indol-3-yl)-4,4'-diaryl-2,2'-bipyridine-5,5'-dicarbonitrile derivatives?

A1: The research papers describe a one-pot multicomponent reaction strategy for synthesizing the target compounds. This approach utilizes readily available starting materials: cinnamil, 3-cyanoacetyl indole, and ammonium acetate. The reaction proceeds under neat conditions, employing either conventional heating or microwave irradiation. [, ] This method offers advantages such as operational simplicity, reduced reaction times, and high product yields.

Q2: What are the potential benefits of utilizing a multicomponent reaction strategy for synthesizing these compounds?

A2: Multicomponent reactions (MCRs) offer several advantages over traditional linear synthesis, particularly in the context of drug discovery and development. First, MCRs allow for the rapid assembly of complex molecules from readily available starting materials, streamlining the synthesis process. [, ] This efficiency translates to reduced time and resource consumption. Secondly, MCRs often exhibit high atom economy, minimizing waste generation and promoting environmentally friendly synthetic practices. Finally, the inherent diversity of MCRs makes them ideal for generating libraries of structurally diverse compounds, which is invaluable for exploring structure-activity relationships and identifying potential drug candidates.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。